![molecular formula C11H12O2 B1527485 [4-(But-2-yn-1-yloxy)phenyl]methanol CAS No. 1250387-44-0](/img/structure/B1527485.png)
[4-(But-2-yn-1-yloxy)phenyl]methanol
Übersicht
Beschreibung
“[4-(But-2-yn-1-yloxy)phenyl]methanol” is a chemical compound with the molecular formula C11H12O2 and a molecular weight of 176.22 . It is also known as BMPOH. The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “[4-(But-2-yn-1-yloxy)phenyl]methanol” is1S/C11H12O2/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7,12H,8-9H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“[4-(But-2-yn-1-yloxy)phenyl]methanol” is a powder that is stored at room temperature . Its molecular weight is 176.21 g/mol . More specific physical and chemical properties are not provided in the searched resources.Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Methanol serves as a "smart" molecule for studying surface sites of metal oxide catalysts, like ceria nanocrystals with defined surface planes. The adsorption and desorption processes of methanol on these nanocrystals reveal the nature of surface sites and their reactivity, which is crucial for understanding catalytic processes at the molecular level (Wu et al., 2012).
Synthetic Chemistry
Methanol is also used in asymmetric synthesis and hydrogenation reactions. For example, it plays a role in the asymmetric synthesis of α-hydroxy esters via bidentate chelation-controlled alkylation, demonstrating its utility in creating complex molecules with high stereocontrol (Junyang Jung et al., 2000). Additionally, methanol has been employed as a solvent in the synthesis of complex organocatalysts for enantioselective epoxidation, highlighting its importance in enabling highly selective organic transformations (Jun Lu et al., 2008).
Methanol in Material Science
The influence of methanol on lipid dynamics is noteworthy, particularly its acceleration of DMPC flip-flop and transfer in membrane studies. This highlights methanol's role in understanding membrane dynamics and the impact of solvents on biological membranes (Michael H. L. Nguyen et al., 2019).
Energy and Fuel Applications
Methanol is recognized for its potential in energy applications, such as in the production and utilization of hydrogen via membrane reactor technology. This underscores methanol's role as a renewable energy carrier and its utility in hydrogen generation, a critical aspect of clean energy technologies (F. Dalena et al., 2018).
Safety And Hazards
The compound is associated with certain hazard statements, including H315, H319, and H335 . These codes correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands and skin thoroughly after handling .
Eigenschaften
IUPAC Name |
(4-but-2-ynoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7,12H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPXSDUPIBKNOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(But-2-yn-1-yloxy)phenyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



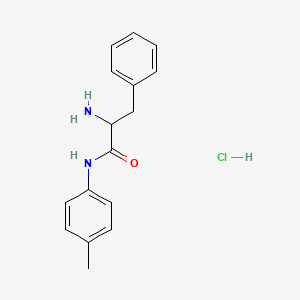
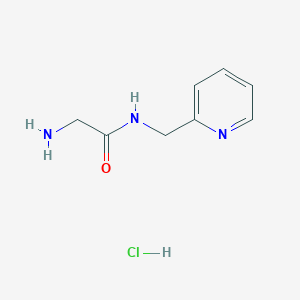
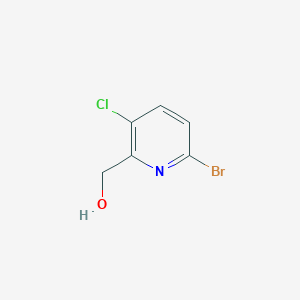
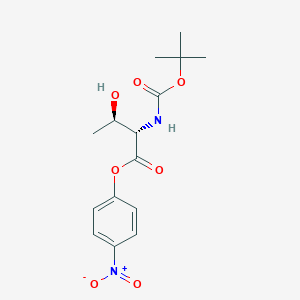
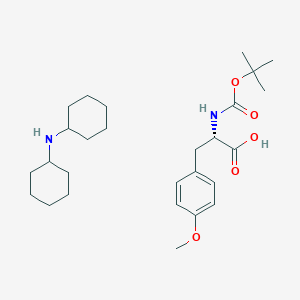
![7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1527409.png)
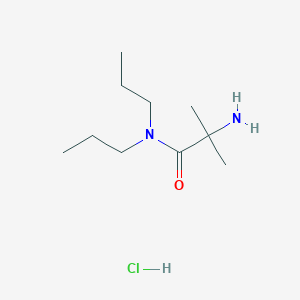
![4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1527412.png)
![2-Amino-n-[2-(dimethylamino)ethyl]propanamide dihydrochloride](/img/structure/B1527416.png)
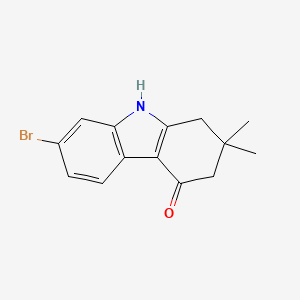
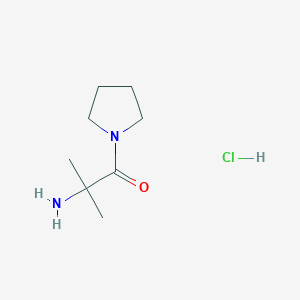
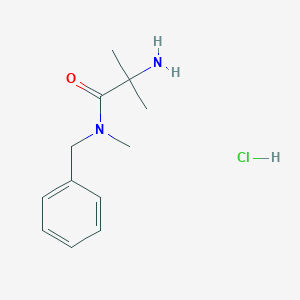
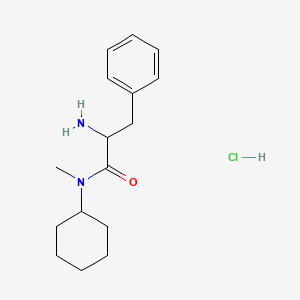
![3-Amino-n-[2-(dimethylamino)ethyl]propanamide dihydrochloride](/img/structure/B1527425.png)